Eudesmine
Overview
Description
Mechanism of Action
Target of Action
Eudesmin, a furofuran lignan, has been found to interact with several targets. It has been reported to inhibit the S6K1 signaling pathway . Additionally, it has been shown to modulate the Polycomb Repressive Complex 2 (PRC2), a key player in epigenetic regulation . Eudesmin also interacts with the Helicobacter pylori (H. pylori) bacterium, leading to its eradication .
Mode of Action
Eudesmin’s interaction with its targets leads to various changes. For instance, it inhibits the activation and nuclear translocation of S6K1, a protein involved in cell growth and proliferation . In the context of PRC2, eudesmin treatment increases the occupancy of PRC2 components, EZH2 and SUZ12, and the level of H3K27me3 on the promoter region of DKK1, downregulating its transcription level . When interacting with H. pylori, eudesmin suppresses the bacterium-induced secretion of interleukin (IL)-8, expression of LC-3B, and activation of apoptosis-associated proteins .
Biochemical Pathways
Eudesmin affects several biochemical pathways. It disturbs adipogenesis via suppression of the S6K1 signaling pathway . It also influences the Wnt signaling pathway and pluripotency by modulating PRC2 target genes . Furthermore, it attenuates H. pylori-mediated autophagy, apoptosis, immune response, and inflammation .
Pharmacokinetics
It is known that the physicochemical properties of a molecule can influence its potential to become a drug .
Result of Action
Eudesmin’s action results in various molecular and cellular effects. It blocks adipogenesis through down-regulation of the S6K1-H2BS36p axis . It also controls Wnt signaling and maintains pluripotency of stem cells by modulating PRC2 dynamics . Moreover, it leads to the eradication of H. pylori infection and suppresses H. pylori-associated gastric inflammation .
Biochemical Analysis
Biochemical Properties
Eudesmin has been shown to interact with various biomolecules, particularly enzymes and proteins, within the cell . For instance, it has been found to inhibit the S6K1 signaling pathway, which plays a crucial role in cell growth and proliferation . Furthermore, Eudesmin has been reported to exert neuroprotective effects by interacting with amyloid-β peptide (Aβ), a key player in Alzheimer’s disease .
Cellular Effects
Eudesmin has been shown to have significant effects on various types of cells and cellular processes . For example, it has been found to impair adipogenic differentiation in mesenchymal stem cells by inhibiting the S6K1 signaling pathway . In addition, Eudesmin has been reported to exert neuroprotective effects against the toxicity induced by Aβ in neuronal models .
Molecular Mechanism
At the molecular level, Eudesmin exerts its effects through various mechanisms. It has been found to inhibit the activation and nuclear translocation of S6K1, thereby affecting the phosphorylation of H2B at serine 36 (H2BS36p), a process crucial for cell growth and proliferation . Moreover, Eudesmin has been reported to interact with Aβ, leading to a reduction in Aβ toxicity .
Temporal Effects in Laboratory Settings
The effects of Eudesmin have been studied over time in laboratory settings
Metabolic Pathways
Eudesmin is involved in various metabolic pathways. For instance, it has been found to disturb adipogenesis via suppression of the S6K1 signaling pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinoresinol dimethyl ether can be synthesized through the biotransformation of Eucommiae Cortex using strains of Aspergillus niger and Actinomucor elegans . Another method involves the use of methanol and a dehydrating agent such as ammonium sulfate, followed by distillation .
Industrial Production Methods
The industrial production of dimethyl ether, a related compound, typically involves a two-step process. Methanol is first produced from syngas components and then dehydrated to form dimethyl ether
Chemical Reactions Analysis
Types of Reactions
Pinoresinol dimethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced to form compounds like lariciresinol or secoisolariciresinol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products
Oxidation: Various oxidized lignans.
Reduction: Lariciresinol and secoisolariciresinol.
Substitution: Various substituted lignans.
Scientific Research Applications
Pinoresinol dimethyl ether has several scientific research applications:
Chemistry: Used as a reference substance in analytical chemistry.
Biology: Studied for its neuritogenic activity, which involves the stimulation of neurite outgrowth in PC12 cells by activating MAPK, PKC, and PKA pathways
Medicine: Potential applications in neuroprotection and the treatment of neurological disorders.
Industry: Used in the synthesis of other bioactive compounds and as a standard in quality control.
Comparison with Similar Compounds
Similar Compounds
Pinoresinol: A precursor to pinoresinol dimethyl ether, also a lignan with various biological activities.
Pinoresinol diglucoside: A glycosylated form of pinoresinol with different solubility and biological properties.
Magnolin: Another furofuran lignan with similar neuritogenic activity.
Uniqueness
Pinoresinol dimethyl ether is unique due to its specific neuritogenic activity and its ability to stimulate multiple signaling pathways (MAPK, PKC, and PKA) simultaneously . This makes it a valuable compound for research in neurobiology and potential therapeutic applications.
Properties
IUPAC Name |
(3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUUVVGQIVMSAW-RZTYQLBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951699 | |
Record name | 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29106-36-3, 526-06-7 | |
Record name | (+)-Eudesmin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29106-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eudesmin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eudesmin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Eudesmine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EUDESMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TPV0HJ9B0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the structural characteristics of Eudesmine?
A2: this compound belongs to the sesquiterpene lactone family, specifically the eudesmane-type. While the exact molecular formula and weight might vary depending on the specific derivative, a newly discovered this compound derivative, Δ4,9 dien this compound 13,15 dicarboxylic acid 15 β-D-glucopyranoside, was isolated from Crepis napifera. [] Structural elucidation was achieved using various spectroscopic techniques, including 1H NMR, 13C NMR, 1H-1H COSY, HMBC, ROESY, MS, and IR spectroscopy. This highlights the importance of these analytical tools for characterizing this compound and its derivatives.
Q2: Has this compound been found in any plant sources?
A3: Yes, this compound has been identified in Rollinia mucosa leaves. [] Notably, this compound was found alongside another lignan, epiudesmine, in the chloroform extract of the leaves, which exhibited significant toxicity in the Brine shrimp lethality assay. This suggests potential biological activities for this compound and its related compounds.
Q3: Are there any potential applications for this compound based on its reported activities?
A3: While research on this compound is still in its early stages, its Tie2-activating properties suggest potential applications in areas like:
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